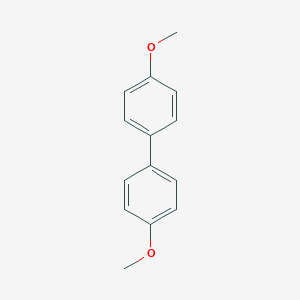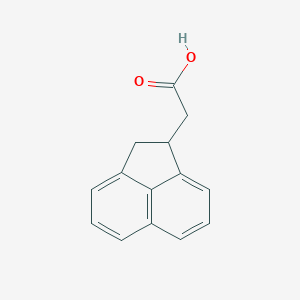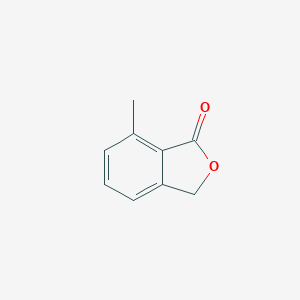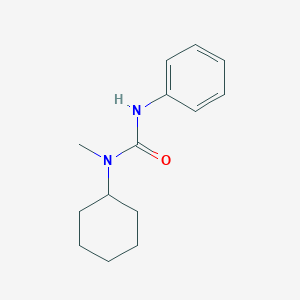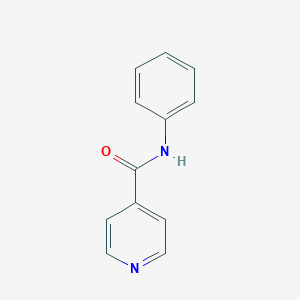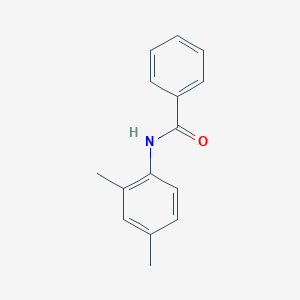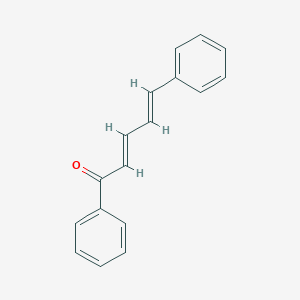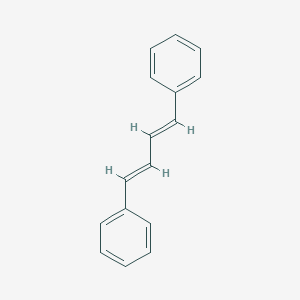![molecular formula C8H3N3O2S B188886 2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile CAS No. 84653-70-3](/img/structure/B188886.png)
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as 'NTMD' and has been studied extensively for its potential use in various fields, including medicinal chemistry, material science, and biological research.
Wissenschaftliche Forschungsanwendungen
NTMD has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NTMD has been shown to exhibit significant antioxidant and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases due to its ability to inhibit the activity of specific enzymes and proteins.
In material science, NTMD has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique optical and electronic properties, making it a promising candidate for the development of new materials for use in electronic devices.
Wirkmechanismus
The mechanism of action of NTMD is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. NTMD has also been shown to inhibit the activity of β-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemische Und Physiologische Effekte
NTMD has been shown to exhibit significant antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of specific enzymes and proteins, making it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand the biochemical and physiological effects of NTMD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NTMD is its unique properties, which make it a promising candidate for use in various fields of scientific research. However, the synthesis of NTMD is a complex process that requires specialized equipment and expertise, which can limit its use in some labs. Additionally, more research is needed to fully understand the potential limitations of NTMD.
Zukünftige Richtungen
NTMD has the potential to be used in various fields of scientific research, including medicinal chemistry, material science, and biological research. Future research should focus on further understanding the mechanism of action of NTMD, as well as its potential use in the treatment of various diseases. Additionally, more research is needed to fully understand the potential limitations of NTMD and to develop new and improved synthesis methods for this compound.
Synthesemethoden
The synthesis of NTMD is a complex process that involves several steps. The most commonly used method for synthesizing NTMD is the Knoevenagel condensation reaction. This reaction involves the condensation of malononitrile with 5-nitrothiophene-2-carbaldehyde in the presence of a base catalyst such as piperidine or triethylamine. The resulting product is then purified using column chromatography or recrystallization to obtain pure NTMD.
Eigenschaften
CAS-Nummer |
84653-70-3 |
|---|---|
Produktname |
2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile |
Molekularformel |
C8H3N3O2S |
Molekulargewicht |
205.2 g/mol |
IUPAC-Name |
2-[(5-nitrothiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H3N3O2S/c9-4-6(5-10)3-7-1-2-8(14-7)11(12)13/h1-3H |
InChI-Schlüssel |
WXXTURWZZJSFKU-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C#N |
Kanonische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C#N |
Andere CAS-Nummern |
84653-70-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



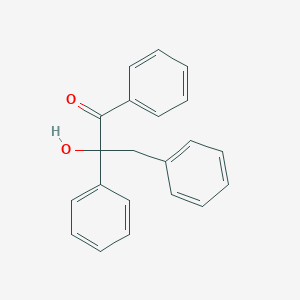
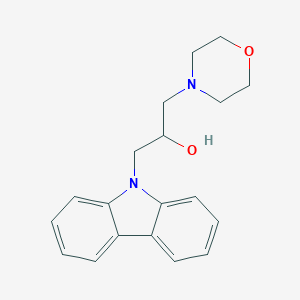
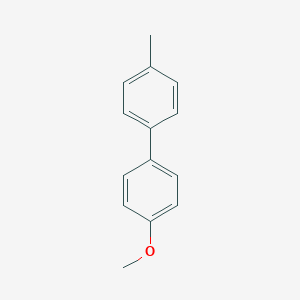
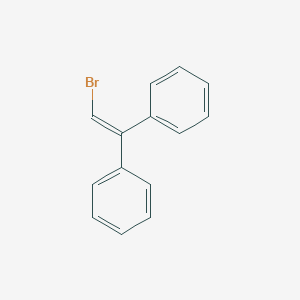
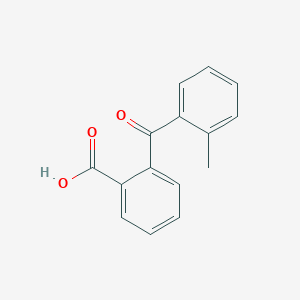
![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
